Cas no 2870666-28-5 (rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-4-Methoxypyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a methoxy group at the 4-position and a carboxylic acid moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its stereochemistry and functional groups make it valuable for asymmetric synthesis and medicinal chemistry applications. The methoxy substitution enhances solubility and reactivity, while the carboxylic acid allows for further derivatization. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is particularly useful in the development of enzyme inhibitors, peptidomimetics, and other biologically active compounds.
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid structure
2870666-28-5 structure
Product Name:rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid
CAS No:2870666-28-5
MF:C6H11NO3
MW:145.156441926956
CID:5666781
PubChem ID:1516521
Update Time:2025-05-25

rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rel-(3R,4S)-4-Methoxy-3-pyrrolidinecarboxylic acid (ACI)
    • 3-Pyrrolidinecarboxylic acid, 4-methoxy-, (3R,4S)-rel- (ACI)
    • rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid
    • Inchi: 1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
    • InChI Key: HDAFFMKSFNKQOR-RFZPGFLSSA-N
    • SMILES: O([C@@H]1CNC[C@H]1C(=O)O)C

rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid

Rac-(3R,4S)-4-Methoxypyrrolidine-3-Carboxylic Acid: A Comprehensive Overview

Rac-(3R,4S)-4-Methoxypyrrolidine-3-carboxylic acid, also known by its CAS number 2870666-28-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications in drug discovery and development. The molecule consists of a pyrrolidine ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position, with specific stereochemistry at both chiral centers.

The synthesis of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid involves a series of well-defined chemical reactions, including alkylation, oxidation, and stereochemical control steps. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric purity. The stereochemistry of the molecule plays a crucial role in its biological activity, as it determines the spatial arrangement of functional groups that interact with target biomolecules.

One of the most notable applications of this compound is in the field of drug design. The pyrrolidine ring is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and interact with protein binding sites. The methoxy group at the 4-position introduces electron-donating effects, which can modulate the electronic properties of the molecule and enhance its pharmacokinetic profile. Additionally, the carboxylic acid group provides acidity and can participate in ionization-dependent interactions with biological targets.

Recent studies have explored the potential of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound as a precursor for synthesizing peptide-like molecules and bioisosteres with improved bioavailability. Its versatility in forming amides, esters, and other derivatives makes it an invaluable tool in medicinal chemistry.

In terms of biological activity, this compound has shown promise in various assays targeting enzymes, receptors, and other therapeutic areas. For example, it has been evaluated for its potential as an inhibitor of kinases and proteases, which are key targets in oncology and inflammatory diseases. The stereochemistry at both chiral centers has been found to significantly influence the binding affinity and selectivity of the molecule toward these targets.

The pharmacokinetic properties of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid have also been studied extensively. Its solubility profile and metabolic stability are critical factors determining its suitability as a drug candidate. Recent findings suggest that the methoxy substitution enhances solubility without compromising metabolic stability, making it an attractive lead compound for further optimization.

In conclusion, rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid, with its unique structure and stereochemistry, represents a valuable asset in contemporary drug discovery efforts. Its applications span across multiple disciplines within chemistry and biology, underscoring its importance as a versatile building block for constructing bioactive molecules.

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